

# Investigating the Antineoplastic Activity of Amdizalisib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Amdizalisib |           |
| Cat. No.:            | B10823827   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This enzyme is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By targeting PI3Kδ, Amdizalisib effectively disrupts downstream signaling cascades, including the AKT pathway, leading to the inhibition of proliferation and induction of apoptosis in malignant B-cells. Preclinical and clinical studies have demonstrated its promising antineoplastic activity in various hematological cancers, particularly relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL). This technical guide provides an in-depth overview of the antineoplastic properties of Amdizalisib, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its investigation.

### **Mechanism of Action**

**Amdizalisib** exerts its antineoplastic effects by selectively inhibiting the PI3K $\delta$  isoform, which is predominantly expressed in hematopoietic cells.[1][2] In normal B-cells, the BCR signaling pathway is tightly regulated. However, in many B-cell malignancies, this pathway is constitutively active, promoting cell survival and proliferation.[1]

Upon binding to the B-cell receptor, a signaling cascade involving Lyn and Syk tyrosine kinases is initiated, leading to the activation of PI3K $\delta$ .[1][3] PI3K $\delta$  then phosphorylates







phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes, including cell cycle progression, survival, and metabolism, often through the mTOR pathway.[4][5]

**Amdizalisib**, by competitively binding to the ATP-binding site of PI3K $\delta$ , blocks the production of PIP3.[6] This abrogation of PI3K $\delta$  signaling leads to decreased AKT activation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their survival.[7] The high selectivity of **Amdizalisib** for the  $\delta$  isoform is designed to minimize off-target effects on other PI3K isoforms that are crucial for normal cellular functions in other tissues, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.[8]





Click to download full resolution via product page

**Amdizalisib** inhibits the PI3K $\delta$  signaling pathway.

# **Preclinical Antineoplastic Activity**

The antitumor effects of **Amdizalisib** have been extensively evaluated in a range of preclinical models, demonstrating potent activity both in vitro and in vivo.



# **In Vitro Activity**

**Amdizalisib** has shown potent inhibitory activity against the PI3K $\delta$  enzyme and B-cell lymphoma cell lines.

| Assay Type                                          | Target/Cell Line           | IC50 Value      |
|-----------------------------------------------------|----------------------------|-----------------|
| Biochemical Assay                                   | ΡΙ3Κδ                      | 0.8 - 3 nM[8]   |
| Cellular Assay                                      | B-cell lymphoma cell lines | 0.005 - 5 μM[8] |
| Human Whole Blood Assay                             | ΡΙ3Κδ                      | 0.8 - 3 nM[8]   |
| Recombinant Human<br>p110δ/p85α (Sf21 insect cells) | ΡΙ3Κδ                      | 0.3 nM[9]       |

**Amdizalisib** exhibits high selectivity for the PI3K $\delta$  isoform, with over 250-fold greater potency against PI3K $\delta$  compared to other PI3K isoforms.[8]

# In Vivo Activity

In vivo studies using xenograft models of B-cell lymphoma have demonstrated significant tumor growth inhibition with **Amdizalisib** treatment.

| Animal Model | Tumor Model                    | Treatment | Tumor Growth<br>Inhibition (TGI)                           |
|--------------|--------------------------------|-----------|------------------------------------------------------------|
| Rat          | Pharmacodynamics<br>(PD) study | 0.1 mg/kg | Long-lasting and strong inhibition of B-cell activation[8] |

Further detailed quantitative data on TGI from specific xenograft models were not publicly available in the searched literature.

# **Clinical Antineoplastic Activity**

**Amdizalisib** is being investigated in multiple clinical trials for the treatment of relapsed or refractory hematological malignancies.



# Phase I/Ib Study in Relapsed/Refractory Lymphoma (NCT03128164 & NCT03786926)

Early-phase studies have evaluated the safety, pharmacokinetics, and preliminary efficacy of **Amdizalisib** in patients with relapsed or refractory lymphomas. These studies established a recommended Phase 2 dose (RP2D) of 30 mg once daily.[10]

Detailed efficacy data such as ORR, CRR, and PFS from these early-phase trials were not fully available in the public domain at the time of this review.

# Phase II Registration Trial in Follicular Lymphoma and Marginal Zone Lymphoma (NCT04849351)

A pivotal Phase II study was initiated in China to evaluate **Amdizalisib** as a monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[5]

| Indication                                       | Number of Patients | Primary Endpoint                 |
|--------------------------------------------------|--------------------|----------------------------------|
| Relapsed/Refractory Follicular<br>Lymphoma (FL)  | ~100               | Objective Response Rate (ORR)[5] |
| Relapsed/Refractory Marginal Zone Lymphoma (MZL) | ~80                | Objective Response Rate (ORR)[5] |

Topline results for the FL cohort were anticipated in the second half of 2023. As of the latest information, detailed efficacy data from this trial, including ORR, Complete Response Rate (CRR), and Progression-Free Survival (PFS), have not been fully published. For context, other PI3K inhibitors have shown efficacy in similar patient populations. For example, in a study of the PI3K $\delta$  and CK1 $\epsilon$  inhibitor umbralisib, the ORR in patients with relapsed or refractory MZL was 49%, with a 16% CR rate. In patients with relapsed or refractory FL, the ORR was 43% with a 3% CR rate.[1][11]

# **Combination Therapies**

Preclinical studies suggest that **Amdizalisib** may have synergistic effects when combined with other anticancer agents.



- Rituximab: The combination of PI3K inhibitors with the anti-CD20 antibody rituximab has shown promise in preclinical models of B-cell malignancies, suggesting a potential for enhanced efficacy.[6][12]
- BTK Inhibitors: Dual blockade of the BCR pathway with a PI3Kδ inhibitor like Amdizalisib and a Bruton's tyrosine kinase (BTK) inhibitor (e.g., ibrutinib, zanubrutinib) is a rational combination that has shown synergistic effects in preclinical models of aggressive lymphomas.[9]
- Venetoclax: The BCL-2 inhibitor venetoclax has demonstrated synergistic effects with PI3K inhibitors in preclinical lymphoma models, providing a strong rationale for clinical investigation of this combination.[13][14]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate the antineoplastic activity of **Amdizalisib**.

# **Cell Viability Assay (CellTiter-Glo®)**

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

#### Materials:

- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Opaque-walled multiwell plates (96- or 384-well)
- B-cell lymphoma cell lines
- · Culture medium
- Amdizalisib (or other test compounds)
- Luminometer



- Cell Plating: Seed B-cell lymphoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of Amdizalisib in culture medium. Add the
  desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
- Assay Procedure:
  - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
  - $\circ$  Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100  $\mu$ L of reagent to 100  $\mu$ L of medium).
  - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





Click to download full resolution via product page

Workflow for CellTiter-Glo® cell viability assay.

## PI3Kδ Kinase Assay (Transcreener® ADP<sup>2</sup> FP Assay)

This is a fluorescence polarization (FP)-based immunoassay that measures the ADP produced by the kinase reaction.

#### Materials:

- Transcreener® ADP<sup>2</sup> FP Assay Kit (BellBrook Labs)
- Recombinant human PI3Kδ enzyme
- PIP2 substrate
- ATP
- Amdizalisib (or other test compounds)
- 384-well plates
- Fluorescence polarization plate reader

- Compound Preparation: Prepare serial dilutions of **Amdizalisib** in the appropriate buffer.
- Reaction Mixture: Prepare a reaction mixture containing the PI3Kδ enzyme, PIP2 substrate, and reaction buffer.
- Kinase Reaction:
  - Add the test compound to the wells of a 384-well plate.
  - Add the enzyme/substrate mixture to initiate the reaction.
  - Incubate at room temperature for the desired time (e.g., 60 minutes).



#### Detection:

- Add the ADP Detection Mixture (containing ADP Alexa633 Tracer and ADP<sup>2</sup> Antibody) to each well to stop the kinase reaction.
- Incubate for 60 minutes at room temperature.
- Data Acquisition: Measure the fluorescence polarization on a plate reader.
- Data Analysis: The decrease in fluorescence polarization is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

## **B-Cell Activation Analysis by Flow Cytometry**

This protocol describes the analysis of B-cell activation markers, such as CD86, using flow cytometry.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- B-cell stimuli (e.g., anti-IgM, CpG)
- Amdizalisib
- Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD86)
- FACS buffer (e.g., PBS with 2% FBS)
- Flow cytometer

- Cell Culture and Treatment:
  - Isolate PBMCs from healthy donor blood.



- Culture the PBMCs and pre-treat with various concentrations of Amdizalisib for 1-2 hours.
- Stimulate the B-cells with an appropriate stimulus (e.g., anti-IgM) for 24-48 hours.
- Antibody Staining:
  - Harvest the cells and wash with FACS buffer.
  - Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against B-cell surface markers (e.g., CD19 for B-cell identification and CD86 for activation).
  - Incubate on ice for 30 minutes in the dark.
- Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
- Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Data Analysis:
  - Gate on the CD19-positive B-cell population.
  - Analyze the expression of CD86 on the B-cells.
  - Determine the effect of Amdizalisib on the upregulation of CD86 expression following stimulation.

# Lymphoma Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and use of a lymphoma PDX model to evaluate the in vivo efficacy of **Amdizalisib**.

#### Materials:

- Fresh tumor tissue from a lymphoma patient
- Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG)



- Surgical tools
- Matrigel (optional)
- Amdizalisib formulation for oral administration
- Calipers for tumor measurement

- Tumor Implantation:
  - Obtain fresh, sterile tumor tissue from a consenting patient.
  - Mechanically or enzymatically dissociate the tumor tissue to obtain a single-cell suspension or small tumor fragments.
  - Subcutaneously implant the tumor cells/fragments (optionally mixed with Matrigel) into the flank of immunocompromised mice.[1][15]
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors are established and reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).[15]
- Treatment:
  - Randomize the mice into treatment and control groups.
  - Administer Amdizalisib orally to the treatment group at the desired dose and schedule.
  - Administer the vehicle control to the control group.
- Efficacy Evaluation:
  - Measure tumor volumes two to three times per week.

# Foundational & Exploratory





- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- Data Analysis:
  - Plot the mean tumor volume over time for each group.
  - Calculate the tumor growth inhibition (TGI) percentage.





Click to download full resolution via product page

Workflow for a lymphoma patient-derived xenograft (PDX) study.



### Conclusion

Amdizalisib is a promising, highly selective PI3K $\delta$  inhibitor with demonstrated antineoplastic activity in preclinical models and early clinical trials for B-cell malignancies. Its targeted mechanism of action offers the potential for a favorable efficacy and safety profile. Further clinical investigation, both as a monotherapy and in combination with other anticancer agents, is warranted to fully elucidate its therapeutic potential in the treatment of follicular lymphoma, marginal zone lymphoma, and other hematological cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation of **Amdizalisib** and other novel PI3K $\delta$  inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacr.org [aacr.org]
- 2. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venetoclax Synergizes with Radiotherapy for Treatment of B-cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Venetoclax and dinaciclib elicit synergistic preclinical efficacy against hypodiploid acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. fwgeresearch.org [fwgeresearch.org]
- 8. amdizalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and phase I and II trials of rituximab PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. Preclinical and Case Series Studies on the Combination of Venetoclax with Epigenetic Drugs in T-Cell Acute Lymphoblastic Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination immunotherapy of B-cell non-Hodgkin's lymphoma with rituximab and interleukin-2: a preclinical and phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Marginal zone lymphoma: present status and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 14. Venetoclax confers synthetic lethality to chidamide in preclinical models with transformed follicular lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Antineoplastic Activity of Amdizalisib: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10823827#investigating-the-antineoplastic-activity-of-amdizalisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com